5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H5BrN2. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, often involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is characterized by an essentially planar aza-indole skeleton. In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are often associated with the introduction of various functional groups to the pyridine scaffold. For example, the introduction of sulfone and phosphonate moieties on the pyridine scaffold is a common practice in medicinal and agricultural chemistry .Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is involved in various synthesis and chemical reactions. Alekseyev et al. (2015) developed a simple synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework using Fischer indole cyclization, highlighting the compound's utility in building complex structures like 5-bromo-7-azaindoles with various substituents (Alekseyev, Amirova, & Terenin, 2015). Herbert and Wibberley (1969) explored different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines, demonstrating its reactivity in various substitution reactions and its role in forming complex organic compounds (Herbert & Wibberley, 1969).
Antimicrobial Properties
The compound's derivatives have shown potential in antimicrobial applications. Basha et al. (2015) synthesized heteroaryl pyrazoles and pyrroles from heteroaryl chalcones, including derivatives of this compound, and found them to be potent antimicrobial agents against Bacillus subtilis and Aspergillus niger (Basha et al., 2015).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using various spectroscopic methods and density functional theory, which is indicative of the complex's potential in advanced material science applications (Vural & Kara, 2017).
Mechanism of Action
Future Directions
The future directions for the study and application of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold could be a promising area of research .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inhibiting FGFR4, which is often overexpressed in certain cancer types . This inhibition results in reduced cell proliferation and increased apoptosis. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s bromine and nitro groups facilitate its binding to the ATP-binding site of FGFRs, leading to the inhibition of kinase activity . This inhibition disrupts the phosphorylation of downstream signaling proteins, ultimately affecting gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and receptors, resulting in prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting target enzymes and receptors without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which modify its chemical structure and enhance its excretion . These metabolic processes can influence the compound’s activity and duration of action, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilicity and molecular size also play a role in its distribution, affecting its ability to cross cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects . This localization is crucial for its activity, as it allows the compound to interact with target enzymes and receptors within the appropriate cellular context.
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHWPSOGKLMSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694581 | |
Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507462-26-2 | |
Record name | 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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